N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

説明

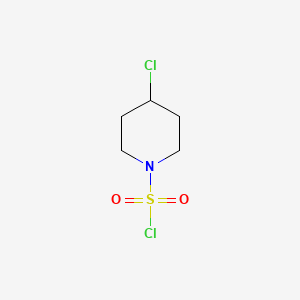

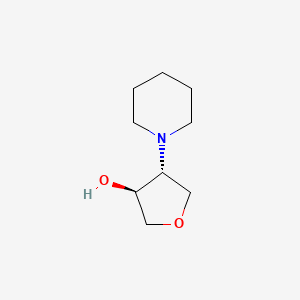

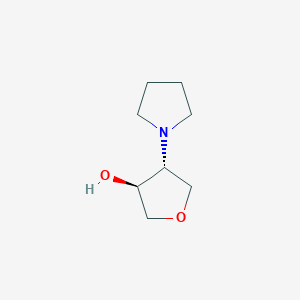

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride (CEPCH) is an organic compound used in the synthesis of various pharmaceuticals. It is a chiral compound, meaning it has two different forms that can be distinguished from each other based on their optical activity. CEPCH is a versatile compound and has a wide range of applications in various scientific fields such as organic synthesis, biochemistry, and pharmacology.

科学的研究の応用

RNA Sequencing Techniques

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride: has been employed in advanced RNA sequencing techniques. Specifically, it facilitates the sequencing of pseudouridylate residues in RNA . This application is crucial for understanding RNA modifications and their implications in genetic regulation and expression.

Catalysis

The compound serves as a stabilizer for metal nanoparticles within porous organic cages, which are used for catalytic applications . These stabilized nanoparticles exhibit enhanced catalytic performance and recyclability, particularly in reactions like the Sonogashira coupling and the synthesis of benzofuran derivatives.

Medicinal Chemistry

In medicinal chemistry, N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is part of copper-NHC systems that are effective in 1,4-addition reactions. These reactions are significant for rapid synthesis processes, such as the conjugate addition of cyclohexenone .

Malaria Research

This compound has a role in malaria research, particularly in studying Plasmodium vivax , which is known for forming dormant liver stages (hypnozoites) that can reactivate and cause relapses . Understanding the biology of these parasites is essential for developing new treatments and eradication strategies.

Material Science

In the field of material science, N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is involved in the design and synthesis of polytriazolium organic cages. These cages have applications in molecular recognition, separation, and encapsulation of metal nanoparticles for various uses .

Organic Synthesis

The compound is used in organic synthesis, where it acts as a ligand in copper-NHC systems. It enables efficient and rapid synthesis of organic compounds through catalytic reactions, showcasing its versatility in synthetic chemistry .

Chemical Stability Studies

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride: is also studied for its chemical properties, including melting point, boiling point, and density. These studies are vital for its safe handling and storage in laboratory settings .

Pharmaceutical Formulation

Lastly, the compound finds application in pharmaceutical formulation. Its physical properties, like solubility and reactivity, make it a candidate for developing drug delivery systems that require precise control over the release of active pharmaceutical ingredients .

作用機序

Pyrrolidine Compounds

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Targets and Mode of Action

The targets and mode of action of pyrrolidine compounds can vary widely depending on the specific compound and its functional groups. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been found to have selectivity for various biological targets .

Biochemical Pathways

The biochemical pathways affected by pyrrolidine compounds can also vary widely. For example, pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 .

Pharmacokinetics

The pharmacokinetics of pyrrolidine compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors, including the compound’s structure and the presence of functional groups .

Result of Action and Action Environment

The molecular and cellular effects of pyrrolidine compounds, as well as the influence of environmental factors on their action, efficacy, and stability, can vary widely and are dependent on the specific compound and its biological targets .

特性

IUPAC Name |

N-cyclohexyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c1-2-15(11-7-4-3-5-8-11)13(16)12-9-6-10-14-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGPIXGRKGZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)